

Detecting O-GlcNAc Modified Proteins by Western Blot: Application Notes and Protocols

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Compound of Interest

Compound Name: X-GlcNAc

Cat. No.: B1225377

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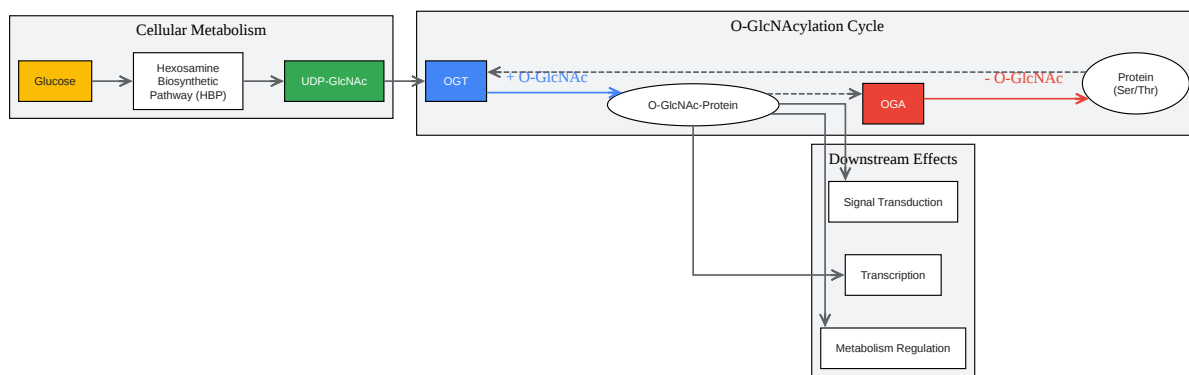
For Researchers, Scientists, and Drug Development Professionals

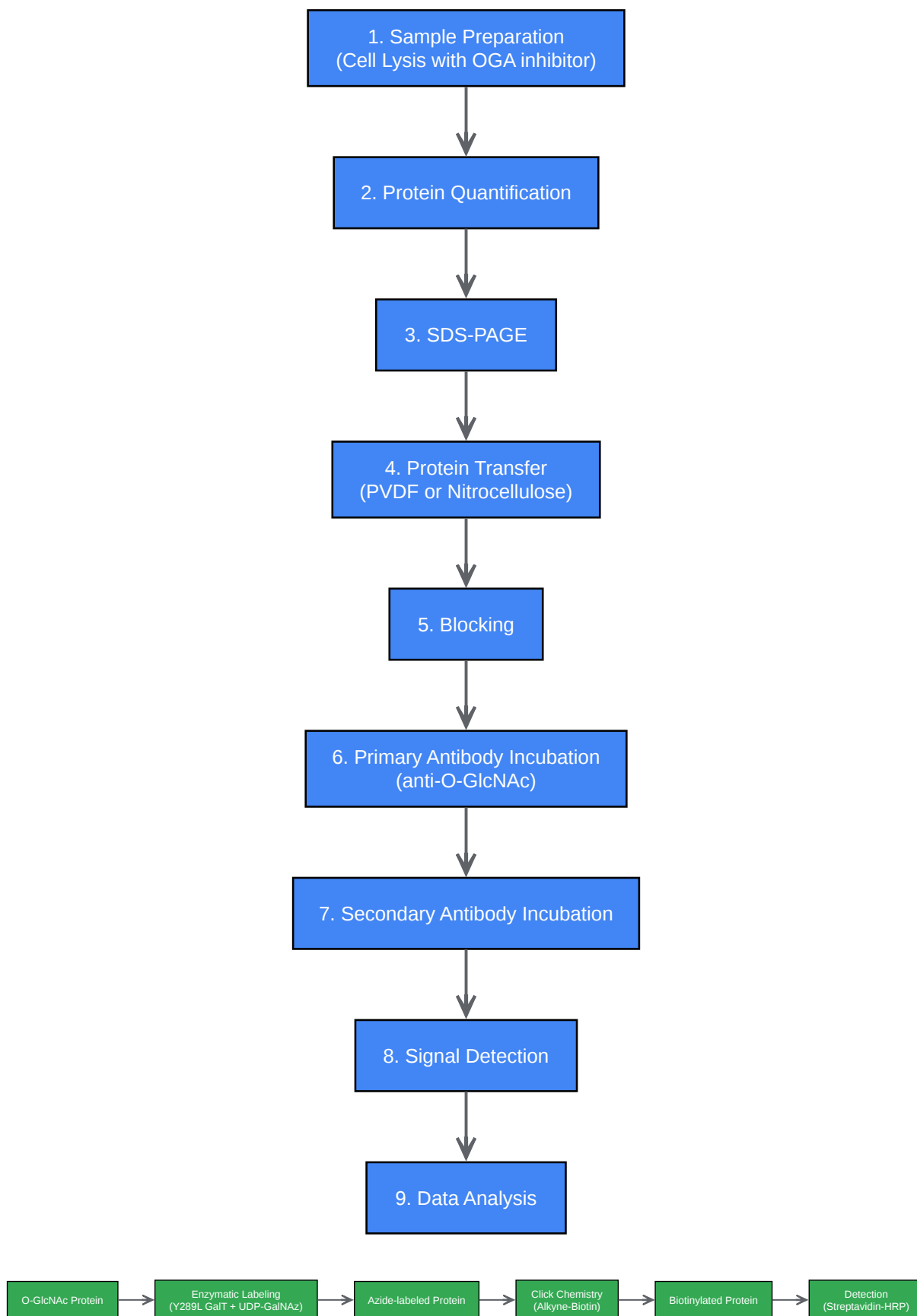
Introduction

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] O-GlcNAcylation is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of O-GlcNAc signaling has been implicated in a variety of diseases, such as cancer, diabetes, and neurodegenerative disorders.[1][2] This document provides detailed protocols for the detection of O-GlcNAc modified proteins by Western blot, a fundamental technique for studying protein glycosylation.

Signaling Pathway and Experimental Workflow

The O-GlcNAc modification is a key cellular nutrient sensor, integrating metabolic pathways with signaling and transcriptional networks. The hexosamine biosynthetic pathway (HBP) utilizes glucose to produce UDP-GlcNAc, the donor substrate for OGT.[4] Thus, cellular O-GlcNAc levels fluctuate with nutrient availability.





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